molecular formula C11H12BrNO2 B181807 3-Bromo-4-isopropoxy-5-methoxybenzonitrile CAS No. 515848-62-1

3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Cat. No.: B181807
CAS No.: 515848-62-1
M. Wt: 270.12 g/mol
InChI Key: DNCFZWKSHFLLGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile typically involves the bromination of 4-isopropoxy-5-methoxybenzonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-isopropoxy-5-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted benzonitriles.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Amines and related derivatives.

Scientific Research Applications

3-Bromo-4-isopropoxy-5-methoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to its observed anti-cancer and anti-bacterial effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of cancer cells and bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-isopropoxy-5-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

3-bromo-5-methoxy-4-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCFZWKSHFLLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352805
Record name 3-bromo-4-isopropoxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515848-62-1
Record name 3-bromo-4-isopropoxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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